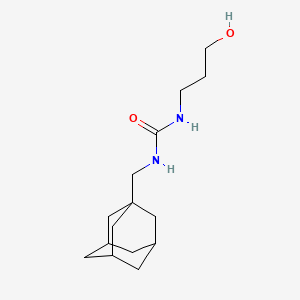
1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea is an organic compound characterized by the presence of an adamantyl group, a hydroxypropyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 1-adamantylmethylamine with 3-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to maintain optimal reaction conditions. This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the adamantyl ring.
Major Products Formed
Oxidation: Formation of 1-(1-Adamantylmethyl)-3-(3-oxopropyl)urea.
Reduction: Formation of 1-(1-Adamantylmethyl)-3-(3-aminopropyl)urea.
Substitution: Formation of various substituted adamantyl derivatives.
Scientific Research Applications
1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets. The adamantyl group provides a rigid and bulky structure, which can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxypropyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The urea moiety can act as a hydrogen bond donor or acceptor, contributing to the overall binding strength and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantylmethyl)-3-(3-aminopropyl)urea: Similar structure but with an amino group instead of a hydroxy group.
1-(1-Adamantylmethyl)-3-(3-oxopropyl)urea: Similar structure but with a carbonyl group instead of a hydroxy group.
1-(1-Adamantylmethyl)-3-(3-chloropropyl)urea: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea is unique due to the presence of the hydroxypropyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the adamantyl and hydroxypropyl groups provides a distinctive structural motif that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-3-1-2-16-14(19)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,18H,1-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWLOBZISWKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
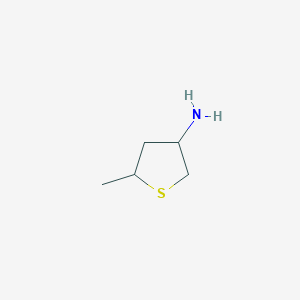
![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)
![2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2855154.png)
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2855155.png)
![{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate](/img/structure/B2855157.png)
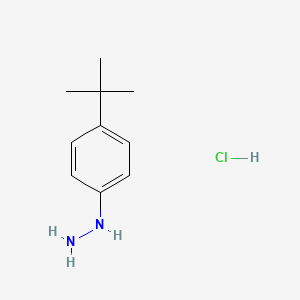
![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)
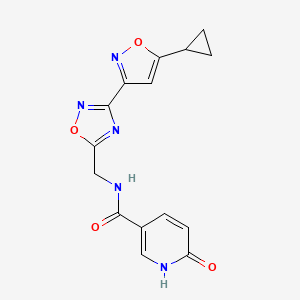
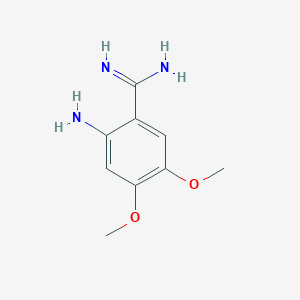
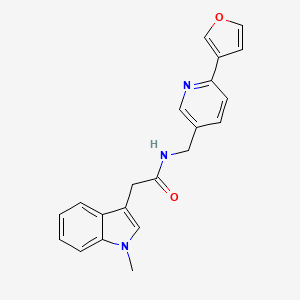
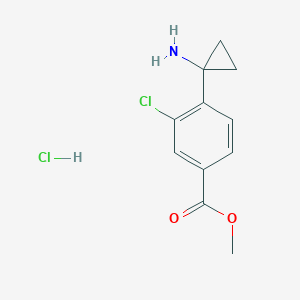
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/new.no-structure.jpg)
![N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2855170.png)
![5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2855172.png)
